4'-Methyl-2,3'-bipyridine

Descripción

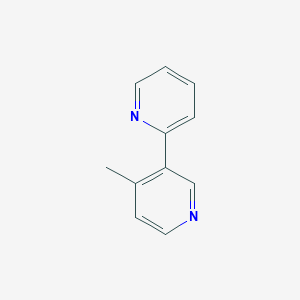

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-3-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-5-7-12-8-10(9)11-4-2-3-6-13-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMDDZLGKQZLON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621250 | |

| Record name | 4'-Methyl-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646534-78-3 | |

| Record name | 4'-Methyl-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 2,3 Bipyridine and Its Functional Derivatives

Strategic Approaches to Bipyridine Core Synthesis

The creation of the biaryl linkage in bipyridines relies heavily on transition-metal-catalyzed reactions that enable the coupling of two distinct pyridine (B92270) fragments. These methods offer a high degree of control over the regioselectivity of the C-C bond formation, which is crucial for accessing asymmetrically substituted isomers like 4'-Methyl-2,3'-bipyridine.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern bipyridine synthesis. These reactions typically involve the coupling of a pyridine halide or triflate with an organometallic pyridine species. The choice of the organometallic partner defines the specific named reaction, each with its own advantages and substrate scope.

The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation due to the stability and low toxicity of the boronic acid or ester reagents. nih.gov The synthesis of this compound via this method would typically involve the reaction of a 2-halopyridine with a 4-methyl-3-pyridinylboronic acid derivative, or conversely, a 3-halo-4-methylpyridine with a 2-pyridinylboronic acid derivative.

Key to the success of these couplings is the selection of an appropriate palladium catalyst, ligand, and base. While standard catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used, the strong coordination of the bipyridine product to the palladium center can lead to catalyst inhibition and reduced yields. nih.gov To overcome this, more efficient catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have been developed.

Table 1: Illustrative Suzuki-Miyaura Coupling for Bipyridine Synthesis

| Pyridine Halide | Pyridine Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 2-Bromopyridine (B144113) | 4-Methyl-3-pyridinylboronic acid | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | Moderate to High |

Note: This table represents plausible conditions based on general procedures for Suzuki-Miyaura couplings of pyridyl substrates. Actual yields may vary.

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their boronic acid counterparts, often allowing for milder reaction conditions and shorter reaction times. orgsyn.org This method is highly effective for the synthesis of bipyridines, including sterically hindered derivatives. orgsyn.org The preparation of this compound would involve the coupling of a halopyridine with a pyridylzinc halide. For instance, 2-bromopyridine can be coupled with (4-methyl-3-pyridyl)zinc chloride.

A significant advantage of the Negishi reaction is its high functional group tolerance. orgsyn.org The organozinc reagents can be prepared from the corresponding halopyridines or via direct metallation.

Table 2: Representative Negishi Coupling for Bipyridine Synthesis

| Pyridine Halide | Pyridylzinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 2-Bromopyridine | (4-Methyl-3-pyridyl)zinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 16 | High |

Note: This table illustrates typical conditions for Negishi couplings. Actual yields may vary.

The Stille coupling employs organotin (stannane) reagents. wikipedia.org This method is characterized by its tolerance of a wide array of functional groups and the fact that the reaction conditions are generally neutral and mild. libretexts.org For the synthesis of this compound, a plausible route is the reaction of 2-(tributylstannyl)pyridine (B98309) with 3-bromo-4-methylpyridine.

A primary drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. wikipedia.org Despite this, it remains a powerful tool for the construction of complex biaryl systems. mdpi.com

Table 3: General Conditions for Stille Coupling in Bipyridine Synthesis

| Pyridine Halide | Pyridylstannane Reagent | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 3-Bromo-4-methylpyridine | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 24 | Moderate to High |

Note: This table shows representative conditions for Stille couplings. Actual yields may vary.

More recent developments in cross-coupling chemistry have introduced methods that avoid the pre-formation of traditional organometallic reagents. Decarboxylative coupling utilizes readily available carboxylic acids as coupling partners, releasing carbon dioxide as a byproduct. wikipedia.org The synthesis of this compound could potentially be achieved by coupling a pyridinecarboxylic acid, such as picolinic acid, with a halopyridine like 3-bromo-4-methylpyridine. mdpi.com These reactions are often catalyzed by palladium or copper and may require a silver salt as an oxidant. mdpi.com

Similarly, desulfonylative coupling uses sulfinate salts or sulfonyl halides as coupling partners, extruding sulfur dioxide. acs.org Pyridine sulfinates have been shown to be effective nucleophiles in palladium-catalyzed cross-coupling reactions with aryl halides, offering an alternative to organoboron and organotin compounds. acs.org This approach could be applied to the synthesis of this compound by reacting a pyridine sulfinate with a halo-methylpyridine.

Table 4: Conceptual Approaches for Decarboxylative and Desulfonylative Couplings

| Coupling Type | Pyridine Substrate 1 | Pyridine Substrate 2 | Catalyst System | Oxidant/Additive | Solvent | Temp. (°C) |

|---|---|---|---|---|---|---|

| Decarboxylative | Pyridine-2-carboxylic acid | 3-Bromo-4-methylpyridine | Pd(OAc)₂ / Ligand | Ag₂CO₃ | DMA | 120-140 |

Note: This table outlines plausible reaction conditions based on established methodologies.

Direct C-H arylation represents one of the most atom-economical strategies for forming C-C bonds, as it avoids the need for pre-functionalized organometallic reagents. nih.gov In the context of this compound synthesis, this could involve the direct coupling of 4-picoline (4-methylpyridine) with a 2-halopyridine. The reaction would target the activation of a C-H bond on the 4-picoline ring, typically at the C3 position, for coupling with the 2-halopyridine.

These reactions often require a palladium catalyst and a suitable directing group or specific reaction conditions to control the regioselectivity of the C-H activation. nih.gov The development of non-directed C-H arylation of pyridines is an active area of research. nih.gov

Table 5: Generalized Conditions for Palladium-Catalyzed C-H Arylation

| Pyridine C-H Source | Pyridine Halide | Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temp. (°C) |

|---|

Note: This table provides a general framework for C-H arylation reactions. Regioselectivity can be a significant challenge and yields may vary.

Metal-Catalyzed Homocoupling Reactions

Metal-catalyzed homocoupling reactions are effective for the synthesis of symmetrical bipyridines and can provide insights into the formation of the bipyridine backbone.

The Ullmann reaction is a classical method for the homocoupling of aryl halides, typically mediated by copper. mdpi.comorganic-chemistry.org This reaction has been traditionally used to synthesize symmetrical biaryls, including bipyridines, by the copper-catalyzed coupling of two molecules of an aryl halide. organic-chemistry.org The reaction generally requires high temperatures (often exceeding 200°C) and stoichiometric amounts of copper, which has limited its broader application. mdpi.com

The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. Two potential pathways are considered: a radical process and an anionic process. mdpi.com Modern variations of the Ullmann reaction have been developed to overcome the harsh conditions of the classic procedure. These can include the use of palladium and nickel catalysts, which can facilitate the reaction under milder conditions and with a broader substrate scope. researchgate.net Bimetallic systems, such as a combination of stoichiometric copper powder with a catalytic amount of a palladium salt, have also been shown to be effective for the homocoupling of bromopyridines, proceeding through radical intermediates generated by the redox interaction between the two metals. mdpi.com

While primarily used for symmetrical bipyridines, the principles of the Ullmann coupling, particularly its modern catalytic variants, are foundational for understanding C-C bond formation between pyridine rings. Unsymmetrical Ullmann reactions have been achieved, though they are less common and often require one of the coupling partners to be in excess. researchgate.net

The Wurtz reaction is another classic coupling method that involves the reductive coupling of two alkyl or aryl halides in the presence of an alkali metal, typically sodium. nih.govlibretexts.org The Wurtz-Fittig reaction is a variation that couples an alkyl halide with an aryl halide. organic-chemistry.org In the context of bipyridine synthesis, Wurtz-type couplings are generally employed for the synthesis of symmetrical bipyridines from halopyridines. nih.govpreprints.org

The mechanism of the Wurtz reaction is generally understood to proceed through a metal-halogen exchange, which can involve the formation of radical species (R•). libretexts.org This is followed by the formation of an organometallic intermediate (RM), which then reacts with another molecule of the halide (RX) in a process that resembles an SN2 reaction to form the new C-C bond. libretexts.orgorgsyn.org

An improved approach to Wurtz-type couplings for symmetrical bipyridyl backbones is the transition-metal-catalyzed homocoupling of Grignard reagents. nih.gov However, these methods often involve a two-step process where the organometallic reagent is first prepared and isolated before its conversion to the bipyridine product. nih.gov

| Coupling Reaction | Typical Catalyst/Reagent | Key Features | Primary Bipyridine Product |

| Ullmann Coupling | Copper (stoichiometric or catalytic), Palladium, Nickel | High temperatures often required for classic method; milder conditions with modern variants. | Symmetrical |

| Wurtz-Type Coupling | Sodium, Zinc, or other reducing metals | Involves reductive coupling of halides; can be adapted for intramolecular cyclizations. | Symmetrical |

Electrochemical Synthesis of Bipyridine Scaffolds

Electrochemical methods offer an alternative pathway for the synthesis of bipyridine scaffolds, often under mild conditions. These methods utilize an electric current to drive the coupling reaction, avoiding the need for harsh chemical reagents. Both direct and indirect electrochemical approaches have been explored for the synthesis of various organic compounds, including bipyridines.

The electrochemical synthesis of bipyridines can be achieved through the reductive coupling of halopyridines. The specific conditions, such as the electrode material, solvent, and supporting electrolyte, are crucial for the efficiency of the reaction. For instance, the electrochemical synthesis of a 2,2'-bipyridine (B1663995) derivative has been reported through the oxidation of a nickel anode in a solution containing pyridine-2-thione and 2,2'-bipyridine. While this example does not directly produce the 2,3'-isomer, it demonstrates the principle of using electrochemical methods to assemble bipyridine structures.

Direct and Indirect Synthesis of this compound

The synthesis of the unsymmetrical this compound requires methods that can control the regioselectivity of the C-C bond formation between two different pyridine rings.

Coupling of Pyridine Precursors for 2,3'-Bipyridine (B14897) Architecture

Modern cross-coupling reactions are the most effective methods for the synthesis of unsymmetrical bipyridines, including the 2,3'-isomer. These reactions typically involve the coupling of a pyridine-based organometallic reagent with a halopyridine in the presence of a transition metal catalyst.

Negishi Coupling: The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex, is a powerful tool for the formation of C-C bonds. orgsyn.org It has been demonstrated that halides at the 3-position of a pyridine ring can participate in Negishi coupling reactions to provide 2,3'-bipyridines. orgsyn.orgorgsyn.org For example, the coupling of a 2-pyridylzinc halide with a 3-halopyridine in the presence of a palladium catalyst can yield the 2,3'-bipyridine scaffold. orgsyn.org To synthesize this compound directly, one could envision the Negishi coupling of a 2-halopyridine with an organozinc reagent derived from a 3-halo-4-methylpyridine.

Suzuki Coupling: The Suzuki coupling is another widely used palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organic halide. nih.gov This method is known for its mild reaction conditions and high functional group tolerance. The synthesis of 2,3'-bipyridine has been achieved via the Suzuki coupling of a 2-pyridylboronate with 3-chloropyridine. nih.gov A direct synthesis of this compound could therefore be accomplished by the Suzuki coupling of a 2-pyridylboronic acid or ester with a 3-halo-4-methylpyridine. researchgate.net The stability of the pyridylboronic acid derivatives is a key consideration in these reactions. nih.gov

| Cross-Coupling Reaction | Pyridine Precursor 1 | Pyridine Precursor 2 | Catalyst |

| Negishi Coupling | 2-Pyridylzinc halide | 3-Halo-4-methylpyridine | Palladium or Nickel |

| Suzuki Coupling | 2-Pyridylboronic acid/ester | 3-Halo-4-methylpyridine | Palladium |

Introduction of the 4'-Methyl Moiety via Post-Coupling Functionalization

An alternative strategy to the direct coupling of a pre-methylated pyridine precursor is the functionalization of a pre-formed 2,3'-bipyridine scaffold. This approach, known as late-stage functionalization, can be advantageous in certain synthetic routes. The introduction of a methyl group onto a pyridine ring can be challenging due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic attack.

However, methods for the methylation of pyridines have been developed. For instance, a rhodium-catalyzed methylation of pyridines at the C-3 and C-5 positions has been reported, utilizing formaldehyde (B43269) as the methyl source. rsc.org This method involves the temporary dearomatization of the pyridine ring. rsc.org While this specific method targets the 3 and 5 positions, it highlights the possibility of catalytic C-H methylation of pyridine rings.

Another approach involves the metalation of the pyridine ring followed by reaction with a methylating agent. For example, the use of n-butylsodium has been shown to selectively deprotonate pyridine at the C4 position, which can then be functionalized. chemrxiv.org While this has been demonstrated for a single pyridine ring, adapting such a strategy for the selective methylation of the 4'-position of a 2,3'-bipyridine would require careful consideration of the directing effects of the two nitrogen atoms and the steric environment of the target position.

Advanced Synthetic Routes to Functionalized this compound Derivatives

The functionalization of the this compound scaffold is crucial for tuning its electronic and steric properties. Advanced synthetic methods allow for the precise introduction of various substituents, leading to a diverse range of derivatives with tailored functionalities.

The methyl group at the 4'-position of the bipyridine ring serves as a convenient synthetic handle for introducing oxygen-containing functional groups. Selective oxidation of this methyl group can yield either the corresponding carboxylic acid or aldehyde, which are valuable precursors for further derivatization.

The choice of oxidizing agent and reaction conditions is critical to control the extent of the oxidation. Strong oxidizing agents typically lead to the formation of the carboxylic acid, while milder conditions or specific catalysts are required to stop the reaction at the aldehyde stage.

Carboxylic Acid Synthesis: A common method for the oxidation of methyl groups on pyridine rings involves the use of strong oxidizing agents. For instance, potassium permanganate (B83412) has been successfully used to oxidize methyl groups on bipyridine scaffolds to yield carboxylic acids researchgate.net. The reaction is typically carried out in an aqueous solution under reflux. Another powerful method is gas-phase catalytic oxidation over metal oxide catalysts. Vanadium-based catalysts, often modified with other metal oxides like titanium and manganese, have shown high efficiency and selectivity in the oxidation of 4-methylpyridine (B42270) to isonicotinic acid mdpi.comresearchgate.net. This method represents an industrially significant approach that can be adapted for the selective oxidation of the 4'-methyl group on the bipyridine core.

Aldehyde Synthesis: The synthesis of the aldehyde analogue, 4'-formyl-2,3'-bipyridine, requires more controlled oxidation to prevent overoxidation to the carboxylic acid. One effective approach is the gas-phase oxidation using modified vanadium oxide catalysts under specific temperature controls. Studies on the oxidation of 4-methylpyridine have shown that intermediate aldehydes can be isolated by carefully managing reaction parameters, with catalysts like V-Ti-Mn-O systems showing improved selectivity mdpi.comresearchgate.net. The maximum yield of the aldehyde is often achieved at lower temperatures compared to the carboxylic acid researchgate.net.

Table 1: Representative Oxidation Methods for Methylpyridine Derivatives

| Starting Material | Reagent/Catalyst | Product | Key Conditions | Reference |

|---|---|---|---|---|

| 3,3',5,5'-Tetramethyl-4,4'-bipyridine | Potassium Permanganate | Di-carboxylic acid derivative | Aqueous solution, reflux | researchgate.net |

| 4-Methylpyridine | V-Ti-O Catalyst | Isonicotinic Acid (INA) | Gas-phase, ~320-380 °C | mdpi.com |

| 4-Methylpyridine | V-Ti-Mn-O Catalyst | Isonicotinic Acid (INA) | Gas-phase, ~320 °C (max selectivity) | mdpi.com |

| 4-Methylpyridine | V₂O₅-TiO₂-SnO₂ Catalyst | Pyridine-4-carbaldehyde, Isonicotinic Acid | Gas-phase, temperature-dependent | researchgate.net |

The introduction of a carbonitrile (cyano) group onto the bipyridine framework significantly alters its electronic properties and provides a versatile functional group for further synthetic transformations. Cyano-substituted bipyridines are of particular interest as ligands, as the electron-withdrawing nature of the nitrile group can modulate the properties of the resulting metal complexes researchgate.net.

Modern synthetic methods for preparing cyano-substituted bipyridines often rely on transition-metal-catalyzed cross-coupling reactions researchgate.net. For example, a pre-functionalized bipyridine (e.g., a halogenated derivative) can be coupled with a cyanide source using a palladium or nickel catalyst. The Suzuki coupling, which pairs an organoboron compound with an organic halide, is a powerful tool for constructing the bipyridine skeleton, which can then be functionalized nih.gov.

Alternatively, the carbonitrile group can be derived from the carboxylic acid or aldehyde functionalities described previously.

From Carboxylic Acid : The carboxylic acid derivative can be converted to a primary amide, which is then dehydrated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the nitrile.

From Aldehyde : The aldehyde can be converted to an oxime by reaction with hydroxylamine. Subsequent dehydration of the oxime furnishes the carbonitrile group.

The synthetic utility of the nitrile group is extensive. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings. In coordination chemistry, the nitrile group can act as a coordinating site or as a strong electron-withdrawing group to tune the photophysical and electrochemical properties of ruthenium and other transition metal complexes researchgate.net.

Table 2: Synthetic Strategies for Carbonitrile Functionalization

| Precursor | Key Transformation | Reagents | Product | Synthetic Implication |

|---|---|---|---|---|

| Halogenated Bipyridine | Cross-coupling | Cyanide source, Pd or Ni catalyst | Cyano-bipyridine | Direct introduction of CN group researchgate.net |

Chiral bipyridine ligands are of paramount importance in asymmetric catalysis, where they can induce enantioselectivity in a wide range of chemical transformations. The preparation of chiral this compound derivatives can be approached in two primary ways: by introducing chirality through atropisomerism or by attaching a pre-existing chiral moiety.

While atropisomerism is common in sterically hindered 2,2'- and 4,4'-bipyridines where rotation around the pyridyl-pyridyl bond is restricted, it is less common in the 2,3'-bipyridine system due to reduced steric clash researchgate.net. Therefore, the most practical route to chiral this compound ligands involves the covalent attachment of a chiral auxiliary or the construction of the bipyridine ring system from a chiral precursor.

A powerful strategy involves the de novo construction of one of the pyridine rings onto a chiral scaffold. This approach has been used to synthesize a series of chiral 2,2'-bipyridine-type ligands where the chiral units originate from the monoterpene family, such as pinocarvone, myrtenal, and nopinone (B1589484) durham.ac.uk. This methodology ensures the incorporation of chirality in a well-defined and permanent manner. Such ligands have proven effective in asymmetric reactions, including allylic oxidation and cyclopropanation durham.ac.ukclentchem.com. This synthetic logic can be directly applied to the synthesis of chiral 2,3'-bipyridines by choosing appropriate precursors for the ring-forming condensation reactions.

Another approach is the derivatization of a functional group on the this compound core with a chiral reagent. For example, if a 4'-carboxy-2,3'-bipyridine derivative is prepared, it can be coupled with a chiral amine or alcohol to form a chiral amide or ester, respectively. This places the chiral center in a predictable position relative to the bipyridyl coordinating unit.

Table 3: Approaches to Chiral Bipyridine Ligands

| Method | Description | Example Precursors | Resulting Ligand Type | Reference |

|---|---|---|---|---|

| De Novo Synthesis | Construction of a pyridine ring onto a chiral molecule. | Monoterpenes (e.g., pinocarvone, myrtenal) | Chiral-fused bipyridine | durham.ac.ukclentchem.com |

| Atroposelective Synthesis | Stereoselective synthesis of axially chiral biaryls. | Prochiral tetramethyl-4,4'-bipyridine | Axially chiral bipyridine | researchgate.netfu-berlin.de |

| Chiral Derivatization | Coupling of a functionalized bipyridine with a chiral auxiliary. | Bipyridine-carboxylic acid + chiral amine/alcohol | Bipyridine with chiral side chain | General Method |

Coordination Chemistry of 4 Methyl 2,3 Bipyridine Ligands

Ligand Design Principles and Bidentate Coordination Modes

The arrangement of the two pyridine (B92270) rings in 2,3'-bipyridine (B14897), combined with the substituent at the 4'-position, dictates its behavior as a ligand. Unlike its more common 2,2'-bipyridine (B1663995) isomer, the nitrogen atoms in 2,3'-bipyridine are in a less pre-organized orientation for chelation, which can influence the stability and geometry of the resulting metal complexes.

The methyl group at the 4'-position of the 2,3'-bipyridine ligand is a critical determinant of the coordination properties of the molecule. Electronically, the methyl group is an electron-donating group through an inductive effect. This increases the electron density on the pyridine ring it is attached to, subsequently enhancing the basicity of the nitrogen atom in that ring. This enhanced donor capacity can lead to stronger metal-ligand bonds.

The electronic nature of the 4'-methyl group can subtly tune the ligand field strength. As an electron-donating group, it can slightly increase the ligand field strength compared to the unsubstituted 2,3'-bipyridine. This, in turn, can influence the energies of metal-to-ligand charge transfer (MLCT) transitions, which are often responsible for the photophysical properties of these complexes. acs.org In ruthenium(II) polypyridyl complexes, for example, ligand methylation has been shown to lower the effective ligand-field strength, which can stabilize metal-centered states and open up different relaxation pathways for the excited state. acs.org

Formation and Characterization of Transition Metal Complexes with 4'-Methyl-2,3'-bipyridine

The unique electronic and steric properties of this compound make it an interesting ligand for the synthesis of transition metal complexes with tailored properties. This section focuses on its complexes with ruthenium(II), rhenium(I), and iridium(III).

Ruthenium(II) polypyridyl complexes are of great interest due to their rich photophysical and electrochemical properties, with applications in areas such as solar energy conversion and bio-sensing. The synthesis of Ru(II) complexes with this compound can be achieved by reacting a suitable ruthenium precursor, such as [Ru(bpy)2Cl2] or [Ru(dmso)4Cl2], with the ligand in a refluxing solvent like ethanol (B145695) or methanol. msu.edubath.ac.uk

The resulting complexes typically have a distorted octahedral geometry, with the this compound acting as a bidentate ligand. nih.gov The electronic properties of these complexes are dominated by MLCT transitions from the ruthenium d-orbitals to the π* orbitals of the bipyridine ligands. chemrxiv.org The presence of the electron-donating methyl group on the this compound ligand is expected to destabilize the HOMO (highest occupied molecular orbital), which is primarily metal-based, leading to a red-shift in the MLCT absorption and emission bands compared to complexes with unsubstituted bipyridine ligands. cityu.edu.hk

| Property | [Ru(bpy)2(4'-Me-2,3'-bpy)]2+ (Predicted) | [Ru(bpy)3]2+ (Reference) |

| Absorption λmax (MLCT) | ~460 nm | 452 nm |

| Emission λmax | ~620 nm | 615 nm |

| Oxidation Potential (RuII/III) | ~+1.2 V vs SCE | +1.26 V vs SCE |

| Reduction Potential (bpy/bpy-) | ~-1.3 V vs SCE | -1.33 V vs SCE |

| Data for the this compound complex are predicted based on trends observed for similar methylated bipyridine ligands. |

Rhenium(I) tricarbonyl complexes with diimine ligands are known for their robust photophysical properties, including long-lived excited states and high emission quantum yields. researchgate.net Mononuclear Re(I) complexes of this compound can be synthesized by reacting [Re(CO)5Cl] with the ligand, typically yielding a facial arrangement of the three carbonyl ligands. nih.gov

The asymmetric nature of this compound can also be exploited to construct dinuclear architectures where the ligand bridges two metal centers. Dinuclear rhenium complexes featuring bridging bipyridine ligands have been prepared and show interesting photophysical and chiroptical properties. acs.org In such a dinuclear complex with this compound, each pyridine ring would coordinate to a different Re(I) center, leading to a separation of the metal ions and potentially interesting metal-metal communication effects.

| Complex Type | Synthesis Precursor | Expected CO Stretching Frequencies (cm-1) |

| Mononuclear | [Re(CO)5Cl] | ~2030, 1930, 1900 |

| Dinuclear (bridging) | [Re(CO)5Cl] | ~2025, 1925, 1895 |

| Data are characteristic values for similar Re(I) tricarbonyl bipyridine complexes. |

Cyclometalated iridium(III) complexes are renowned for their high phosphorescence quantum yields and are widely used in organic light-emitting diodes (OLEDs) and bio-imaging. cityu.edu.hkcityu.edu.hk The synthesis of Ir(III) complexes with this compound typically involves the reaction of a chloro-bridged iridium dimer, such as [Ir(ppy)2Cl]2 (where ppy is 2-phenylpyridine), with the bipyridine ligand. nih.gov

The luminescent properties of these complexes are highly tunable by modifying the ligands. The emission color can be controlled by the nature of both the cyclometalating and the diimine ligands. The methyl group on the this compound ligand is expected to have a modest effect on the emission energy, likely causing a slight red-shift compared to the unsubstituted analogue due to its electron-donating nature. The emission in these complexes generally arises from a triplet MLCT state, often mixed with some intraligand (IL) character. cityu.edu.hk

Ligand exchange reactions in these d6 Ir(III) complexes are generally slow due to their kinetic inertness. However, photo-induced ligand exchange can occur, where excitation to a dissociative state can lead to the substitution of a ligand. The stability of the this compound ligand in the coordination sphere would be influenced by the chelate effect and the strength of the Ir-N bonds.

| Complex | Emission λmax (nm) | Luminescence Lifetime (μs) | Quantum Yield (%) |

| [Ir(ppy)2(4'-Me-2,3'-bpy)]+ (Predicted) | ~590 | ~1.5 | ~20 |

| [Ir(ppy)2(bpy)]+ (Reference) | 585 | 1.3 | 22 |

| Data for the this compound complex are predicted based on trends observed for similar methylated bipyridine ligands. |

Chromium, Molybdenum, and Tungsten Carbonyl Complexes

The coordination chemistry of this compound with Group 6 metal carbonyls, specifically chromium, molybdenum, and tungsten, has been a subject of interest due to the photophysical and electrochemical properties of the resulting complexes. While extensive research has been conducted on bipyridine complexes of these metals, studies focusing specifically on the this compound ligand are less common. However, the existing literature on related substituted bipyridine ligands provides valuable insights into the expected coordination behavior.

In general, the reaction of hexacarbonyls of chromium, molybdenum, or tungsten with bidentate nitrogen ligands like this compound leads to the substitution of two carbonyl ligands to form complexes of the type [M(CO)4(N-N)], where M is Cr, Mo, or W, and N-N is the bidentate ligand. nih.gov The reaction typically proceeds via a dissociative mechanism involving the initial loss of a CO ligand from the metal center.

Molybdenum tetracarbonyl complexes with bidentate diimine ligands, such as 2,2'-bipyridine, have been well-characterized. nih.govmdpi.com These complexes typically adopt a distorted octahedral geometry with the two nitrogen atoms of the bipyridine ligand coordinating in a cis-fashion to the metal center. researchgate.net It is expected that this compound would coordinate to molybdenum in a similar manner, forming a stable five-membered chelate ring. The methyl group at the 4'-position is not expected to sterically hinder the coordination to the metal center.

Tungsten carbonyl complexes with bipyridine ligands have also been investigated, often in the context of their use as catalysts. The synthesis of such complexes generally involves the reaction of tungsten hexacarbonyl with the respective bipyridine ligand in a suitable solvent.

Detailed research findings on the specific chromium, molybdenum, and tungsten carbonyl complexes of this compound, including spectroscopic and structural data, are limited in the publicly available literature. However, based on the well-established chemistry of related bipyridine ligands, the following characteristics can be anticipated:

| Metal | Complex Type | Expected Geometry | Spectroscopic Features |

| Chromium | [Cr(CO)4(4'-Me-2,3'-bpy)] | Distorted Octahedral | Strong ν(CO) bands in the IR spectrum |

| Molybdenum | [Mo(CO)4(4'-Me-2,3'-bpy)] | Distorted Octahedral | Strong ν(CO) bands in the IR spectrum |

| Tungsten | [W(CO)4(4'-Me-2,3'-bpy)] | Distorted Octahedral | Strong ν(CO) bands in the IR spectrum |

Further research is required to isolate and fully characterize these specific complexes to confirm their structural and electronic properties.

Palladium(II) and Platinum(II) Complexes and their Structural Variations

Palladium(II) and platinum(II) complexes are typically square planar, and their coordination chemistry with bipyridine ligands has been extensively studied. The introduction of a methyl group at the 4'-position of the 2,3'-bipyridine ligand can influence the electronic properties and steric interactions within the resulting complexes, leading to structural variations.

In palladium(II) complexes with substituted pyridine ligands, the coordination of the nitrogen atom to the metal center leads to a downfield shift of the proton signals in the 1H NMR spectrum. nih.govacs.org The planarity of the square planar geometry can be influenced by the steric bulk of the ligands. acs.org For this compound, the methyl group is not expected to cause significant steric hindrance that would force a deviation from a square planar geometry in a simple [Pd(4'-Me-2,3'-bpy)X2] type complex (where X is a halide or other monodentate ligand).

Platinum(II) complexes with bipyridine ligands are also typically square planar. The inertness of the Pt-N bond often requires more forcing conditions for synthesis compared to their palladium counterparts. acs.org The structural variations in these complexes can arise from the nature of the other ligands in the coordination sphere and from intermolecular interactions in the solid state.

Detailed structural analysis of palladium(II) and platinum(II) complexes often reveals subtle distortions from ideal square planar geometry. These can be quantified by parameters such as bond lengths, bond angles, and dihedral angles between the pyridine rings.

| Metal | Complex Type | Expected Geometry | Potential Structural Variations |

| Palladium(II) | [Pd(4'-Me-2,3'-bpy)X2] | Square Planar | Minor distortions from ideal geometry due to packing forces. |

| Platinum(II) | [Pt(4'-Me-2,3'-bpy)X2] | Square Planar | Variations in Pt-N bond lengths depending on the trans ligand. |

Other Metal Centers (e.g., Co, Ni, Cu, Mn, Au, Rh) and their Coordination Patterns

The versatile coordination behavior of this compound allows it to form complexes with a wide range of other transition metals, each exhibiting distinct coordination geometries and properties.

Cobalt(II): Cobalt(II) complexes with bipyridine ligands can adopt various geometries, including tetrahedral and octahedral. researchgate.net In the presence of two or three this compound ligands, an octahedral geometry is likely, as seen in related terpyridine complexes. mdpi.com The specific geometry is often influenced by the counter-ions and solvent molecules present during crystallization. acs.org

Nickel(II): Nickel(II) can form four-, five-, or six-coordinate complexes. With bidentate ligands like this compound, both square planar and tetrahedral four-coordinate complexes are possible, as well as five-coordinate and octahedral geometries with additional ligands. acs.org The electronic and steric properties of the ligand play a crucial role in determining the final structure. researchgate.net For example, tris(bipyridine)nickel(II) complexes are known to be octahedral. wiserpub.comresearchgate.net

Copper(II): Copper(II) complexes with bipyridine ligands are known for their structural diversity, often exhibiting distorted geometries due to the Jahn-Teller effect. ijcrcps.com Mononuclear, dinuclear, and polymeric structures have been reported. eurjchem.comut.ac.irias.ac.in The coordination environment around the copper(II) center can be square planar, square pyramidal, or distorted octahedral.

Manganese(II): Manganese(II) typically forms high-spin complexes. With bipyridine ligands, both mononuclear and dinuclear complexes have been synthesized. hhu.deias.ac.in The coordination geometry is often octahedral, with the this compound acting as a bidentate ligand. rsc.orgmdpi.commdpi.com

Gold(I) and Gold(III): Gold(I) complexes with bipyridine ligands are often linear two-coordinate or can adopt higher coordination numbers, sometimes involving aurophilic interactions. mdpi.com Gold(III) complexes are typically square planar. ub.edu

Rhodium(I): Rhodium(I) complexes with bipyridine ligands are often square planar and are of interest for their catalytic applications.

| Metal Center | Common Oxidation State(s) | Typical Coordination Geometries |

| Cobalt | +2, +3 | Tetrahedral, Octahedral |

| Nickel | +2 | Square Planar, Tetrahedral, Octahedral |

| Copper | +2 | Distorted Square Planar, Square Pyramidal, Distorted Octahedral |

| Manganese | +2 | Octahedral |

| Gold | +1, +3 | Linear (Au(I)), Square Planar (Au(III)) |

| Rhodium | +1, +3 | Square Planar (Rh(I)), Octahedral (Rh(III)) |

Supramolecular Assembly via this compound Units

Supramolecular chemistry involves the assembly of molecules into larger, well-defined structures through non-covalent interactions. wikipedia.org Bipyridine-based ligands are excellent building blocks for the construction of a wide variety of supramolecular architectures, including macrocycles, cages, and coordination polymers. rsc.orgresearchgate.net The directional nature of the coordination bonds to metal centers, combined with weaker intermolecular forces, allows for the programmed self-assembly of complex systems. nih.gov

Self-Assembly Strategies and Molecular Recognition Phenomena

Self-assembly is a process where pre-designed components spontaneously organize into ordered structures. rsc.orgnih.gov In the context of this compound, self-assembly is typically driven by the formation of coordination bonds with metal ions. The geometry of the resulting supramolecular architecture is dictated by the coordination preference of the metal ion and the angle between the two pyridine rings of the ligand.

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. longdom.org The methyl group on the 4'-position of the 2,3'-bipyridine can play a role in molecular recognition by influencing the steric and electronic properties of the ligand. This can affect how the ligand interacts with other molecules or how it directs the assembly of a supramolecular structure. For instance, the methyl group can participate in hydrophobic interactions or influence the packing of molecules in the solid state.

Non-Covalent Interactions in this compound Systems (e.g., Hydrogen Bonding)

Hydrogen bonding is a particularly important directional interaction in supramolecular chemistry. In systems involving this compound, hydrogen bonds can form between the pyridine nitrogen atoms (if not coordinated to a metal) and hydrogen bond donors, such as water or organic acids. researchgate.net In the solid state, these interactions can lead to the formation of extended networks and play a significant role in crystal engineering.

The interplay of these non-covalent forces, along with the coordination geometry of the metal centers, allows for the creation of a diverse range of supramolecular structures with potentially interesting properties and applications.

Catalytic Applications of 4 Methyl 2,3 Bipyridine Based Systems

General Catalytic Competence of Bipyridine Metal Complexes

Bipyridine ligands are integral to a vast range of catalytic transformations, a fact well-documented in scientific literature. Their diatomic, chelating nature provides a stable coordination environment for metal centers, facilitating a variety of catalytic cycles. Metal complexes featuring bipyridine ligands are prominent in both homogeneous and heterogeneous catalysis nih.gov.

In homogeneous catalysis, the solubility and well-defined molecular nature of bipyridine complexes allow for detailed mechanistic studies and high selectivity. They are extensively used in cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, which are fundamental for the formation of carbon-carbon bonds in organic synthesis researchgate.netnih.gov. For instance, palladium-bipyridine complexes are effective catalysts for these transformations researchgate.net. Furthermore, ruthenium and iridium complexes incorporating bipyridine ligands are widely employed as photosensitizers in photoredox catalysis, where they absorb visible light to initiate single-electron transfer processes, enabling a broad spectrum of organic reactions researchgate.netdaneshyari.comnih.gov.

The robustness of the bipyridine framework also lends itself to applications in heterogeneous catalysis. By anchoring bipyridine-metal complexes to solid supports, such as polymers or inorganic materials, recyclable catalysts can be developed. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of easy separation and reuse inherent to heterogeneous systems nih.gov.

The electronic properties of bipyridine ligands can be systematically modified by the introduction of substituent groups on the pyridine (B92270) rings. These modifications influence the metal-to-ligand charge transfer (MLCT) properties of the complexes, which is crucial for their application in photocatalysis and as photosensitizers daneshyari.comnih.gov. The stability and tunable nature of bipyridine-metal complexes have rendered them indispensable in the fields of organic synthesis, materials science, and energy conversion nih.gov.

Heterogeneous Catalysis Involving 4'-Methyl-2,3'-bipyridine

Specific examples of this compound being utilized in heterogeneous catalysis are not readily found in the surveyed literature. However, the general strategy of immobilizing bipyridine-metal complexes onto solid supports to create recyclable and robust catalysts is a well-established field. For instance, bipyridine-based organosilica nanotubes have been used to create molecular iridium heterogeneous catalysts for C-H bond activation nih.gov. This demonstrates the feasibility of incorporating bipyridine ligands into solid matrices for heterogeneous applications. The asymmetrical nature of this compound could lead to unique packing and orientation when immobilized, potentially influencing substrate access and catalytic activity.

Photocatalytic Applications of this compound Complexes

The photophysical and photochemical properties of ruthenium and iridium complexes with bipyridine ligands are central to their use in photocatalysis. These complexes can absorb visible light and engage in long-lived excited states, making them effective photosensitizers.

While direct experimental studies on the photocatalytic applications of this compound complexes are limited, research on related structures provides valuable insights. Ruthenium tris(bipyridine) derivatives are known to be active photocatalysts in reactions such as [4+2] cycloadditions daneshyari.com. The substitution on the bipyridine ring is known to affect the photophysical and electrochemical properties of these complexes, which in turn influences their photocatalytic performance daneshyari.com. For example, any substitution in the para position of the bipyridine ring in Ru(Bpy)₃₂ was found to decrease the reaction conversion in [4+2] cycloadditions daneshyari.com.

Iridium(III) complexes are also prominent photosensitizers. Their unique photophysical and photochemical features, such as high quantum yields and large Stokes shifts, make them ideal candidates for applications like photodynamic therapy nih.gov. The design of the bipyridine ligand is crucial in tuning the properties of these iridium-based photosensitizers nih.gov. Although specific data for this compound is scarce, its asymmetric electronic nature could be explored in the design of novel photosensitizers with tailored properties for specific light-driven reactions.

Electron Transfer Processes in Photoactive Systems

Complexes incorporating this compound can participate in photoinduced electron transfer (PET) processes, a fundamental step in many photoactive systems. In these systems, the absorption of light by a photosensitizer, often a metal complex, leads to the formation of an excited state with altered electronic properties. The this compound ligand can play a crucial role in modulating these properties and facilitating subsequent electron transfer events.

The excited state of a metal complex containing a bipyridine-type ligand is often a metal-to-ligand charge transfer (MLCT) state. In this state, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. The energy and lifetime of this MLCT state are critical for efficient electron transfer and are influenced by the electronic properties of the ligands. The presence of the electron-donating methyl group on the 4'-position of the 2,3'-bipyridine (B14897) ligand can influence the energy of the π* orbitals. Generally, electron-donating groups raise the energy of the ligand's orbitals. This can affect the energy of the MLCT state and, consequently, the driving force for subsequent electron transfer to an acceptor molecule or a semiconductor surface.

For instance, in systems designed for light-activated protein inhibition, a ruthenium(II) bipyridyl complex can act as the photosensitizer. Upon photoexcitation, an electron is transferred from the ruthenium center to a covalently attached cobalt(III) complex, leading to the activation of the cobalt center's therapeutic action nih.gov. The efficiency of this intramolecular electron transfer is dependent on the electronic coupling between the donor and acceptor moieties, which is mediated by the bridging ligand. While direct studies on this compound in such systems are limited, research on related methylated bipyridine ligands suggests that the methyl group can fine-tune the redox potentials of the complex, thereby influencing the thermodynamics of the electron transfer process.

Electrocatalytic Functions of this compound Complexes

Electrochemical Reduction of Carbon Dioxide

Complexes of this compound are potential candidates for the electrocatalytic reduction of carbon dioxide (CO₂), a process of significant interest for converting this greenhouse gas into valuable chemical feedstocks. The general mechanism for CO₂ reduction by metal-bipyridine complexes involves the transfer of electrons from an electrode to the catalyst, which then activates the CO₂ molecule.

The catalytic cycle typically begins with the reduction of the metal complex at the electrode surface. For many bipyridine-based catalysts, this involves one or more one-electron reduction steps, often localized on the bipyridine ligands. These electron transfers generate a reduced form of the catalyst that is capable of interacting with CO₂. The electron-donating nature of the methyl group in this compound can influence the reduction potentials of the complex. By donating electron density to the bipyridine ring system, the methyl group can make the ligand more difficult to reduce, shifting the reduction potentials to more negative values compared to the unsubstituted ligand.

Once the catalyst is in its active, reduced state, it can bind to a CO₂ molecule. The subsequent steps in the catalytic cycle can vary but generally involve protonation and further electron transfers to facilitate the cleavage of a C-O bond in CO₂, leading to the formation of products such as carbon monoxide (CO) or formate (B1220265) (HCOO⁻). The selectivity and efficiency of this process are highly dependent on the structure of the catalyst, the reaction conditions, and the presence of proton sources.

Studies on related substituted bipyridine complexes have shown that the electronic properties of the ligand play a critical role in determining the catalytic performance. For example, in a series of rhenium-bipyridine complexes, substituents on the bipyridine ligand were found to alter the reduction potentials and, consequently, the overpotential required for CO₂ reduction nih.gov. While electron-donating groups like methyl might increase the overpotential, they can also enhance the stability of the catalytic intermediates.

The isomeric nature of this compound, with its asymmetric substitution pattern, may lead to unique steric and electronic effects that can influence the binding of CO₂ and the subsequent reaction pathways. The position of the methyl group can affect the electron density distribution in the reduced ligand, which in turn can impact the interaction with the CO₂ molecule.

Redox Cycling and Multi-Electron Transfer Processes

The ability of this compound complexes to undergo stable and reversible redox cycling is fundamental to their electrocatalytic functions. In many catalytic processes, the metal complex must be able to accept and donate multiple electrons to complete the catalytic cycle. The bipyridine ligand framework is well-known for its ability to act as an electron reservoir, accepting electrons into its π* orbitals.

Upon reduction, the this compound ligand can form a radical anion (bpy•⁻) and even a dianion (bpy²⁻) nih.gov. This allows the complex to store and transfer multiple electron equivalents, which is particularly important for reactions like CO₂ reduction that require two or more electrons. The presence of the methyl group, an electron-donating substituent, can modulate the stability of these reduced ligand states.

The redox potentials of the complex, corresponding to both metal-centered and ligand-centered electron transfers, are influenced by the electronic properties of the this compound ligand. The electron-donating methyl group will generally make the complex easier to oxidize and harder to reduce. This tuning of redox potentials is a key aspect of catalyst design.

In multi-electron transfer processes, the catalyst cycles through various oxidation states. The stability of these intermediate states is crucial for maintaining catalytic activity over extended periods. Ligand-based redox events, facilitated by the this compound, can help to avoid extreme and potentially unstable oxidation states of the metal center.

Research on iron complexes with bipyridine-diimine ligands has demonstrated extensive ligand-based redox activity, where the ligand can cycle through multiple oxidation states while the metal center remains in a stable oxidation state acs.org. This highlights the significant role that the bipyridine framework can play in mediating multi-electron redox chemistry. The specific electronic and steric properties of this compound will influence the extent to which it can participate in such ligand-centered redox processes.

Rational Catalyst Design and Optimization Incorporating this compound

The rational design of catalysts based on this compound aims to optimize their performance for specific applications by systematically modifying their structure. The inclusion of the methyl group on the 2,3'-bipyridine scaffold is a key design element that can be used to fine-tune the electronic and steric properties of the resulting metal complexes.

Electronic Effects: The primary electronic effect of the methyl group is its electron-donating nature. This influences the electron density at the metal center and on the bipyridine ligand itself. By increasing the electron density, the methyl group can:

Modulate Redox Potentials: As discussed previously, the redox potentials of the complex can be tuned. This is crucial for matching the catalyst's operating potential to the requirements of a specific reaction and for minimizing the overpotential.

Influence Reactivity: The nucleophilicity or electrophilicity of the metal center and the ligand can be altered, which can affect substrate binding and the rates of key catalytic steps. For instance, in CO₂ reduction, a more electron-rich metal center may facilitate the initial binding and activation of the CO₂ molecule.

Steric Effects: The position of the methyl group on the 2,3'-bipyridine ring system can introduce steric hindrance around the metal center. This can have several consequences for catalyst performance:

Control Coordination Geometry: The steric bulk of the ligand can influence the coordination geometry of the metal complex, which in turn affects its reactivity.

Prevent Catalyst Deactivation: Steric hindrance can prevent unwanted side reactions, such as the formation of inactive dimers or oligomers, thereby enhancing the stability and lifetime of the catalyst.

Influence Substrate Access: The steric environment around the active site can control the access of substrates and the release of products, potentially leading to improved selectivity.

Optimization Strategies: To optimize catalysts incorporating this compound, a systematic approach can be employed. This involves:

Varying the Metal Center: The choice of the metal is a primary determinant of catalytic activity. Combining this compound with different transition metals can lead to catalysts with diverse properties.

Modifying Ancillary Ligands: In heteroleptic complexes, the other ligands coordinated to the metal center can be varied to further tune the electronic and steric environment.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the properties of proposed catalyst structures and to gain insights into reaction mechanisms. This can guide the rational design of new and improved catalysts nih.govnih.gov.

An example of rational catalyst design can be seen in the development of copper photoredox catalysts, where the substitution pattern on the bipyridine ligand was systematically varied to optimize the excited-state lifetime and redox power of the complex acs.org. Similar principles can be applied to the design of catalysts based on this compound for a range of catalytic applications.

Spectroscopic and Structural Characterization of 4 Methyl 2,3 Bipyridine and Its Derivatives

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are pivotal techniques for elucidating the electronic structure and photophysical properties of 4'-Methyl-2,3'-bipyridine and its derivatives. These methods provide insights into the nature of electronic transitions, the energies of excited states, and the pathways of energy dissipation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For aromatic systems like this compound, the absorption spectrum is typically characterized by intense bands in the UV region, which arise from the promotion of electrons from lower-energy molecular orbitals to higher-energy ones.

The primary electronic transitions observed in bipyridine ligands are of two main types:

π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch These transitions are characteristic of the conjugated aromatic system of the bipyridine core.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), typically located on the nitrogen atoms' lone pairs, to a π* anti-bonding orbital. uzh.ch Compared to π → π* transitions, n → π* transitions are generally lower in energy (occur at longer wavelengths) and have significantly lower intensity. pharmatutor.org

Upon coordination to a metal center, the UV-Vis spectrum of this compound complexes becomes more complex. In addition to the intra-ligand transitions (which may be slightly shifted, or "perturbed," by coordination), new absorption bands can appear. nih.gov These are often Metal-to-Ligand Charge Transfer (MLCT) bands, which are discussed in more detail in section 5.3.3.

Table 1: General Types of Electronic Transitions in Bipyridine Systems

| Transition Type | Description | Typical Energy | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π | Excitation of an electron from a π bonding to a π anti-bonding orbital. | High | High (>104 L mol-1 cm-1) |

| n → π | Excitation of a lone-pair electron from a non-bonding orbital to a π anti-bonding orbital. | Low | Low (10-1000 L mol-1 cm-1) |

| MLCT | Excitation of a d-electron from the metal center to a ligand-based π* orbital (in metal complexes). | Visible Region | Moderate to High |

Luminescence Spectroscopy and Emission Quantum Yield Determinations

Luminescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. This phenomenon can be categorized as either fluorescence (spin-allowed, rapid emission from a singlet excited state) or phosphorescence (spin-forbidden, slower emission from a triplet excited state).

For bipyridine-based ligands and their complexes, luminescence studies provide critical information about the properties of their excited states. The emission spectrum reveals the energy gap between the excited and ground states, while the lifetime of the emission gives insight into the nature of the excited state and the rates of radiative and non-radiative decay processes.

The efficiency of the emission process is quantified by the luminescence quantum yield (Φ), which is the ratio of the number of photons emitted to the number of photons absorbed. bjraylight.com The determination of quantum yields is crucial for applications such as luminescent sensors, displays, and photocatalysis. It is typically measured using one of two methods:

Absolute Method: This involves the use of an integrating sphere to collect all emitted light from the sample, providing a direct measurement of the quantum yield. bjraylight.comuni-wuerzburg.de

Relative Method (Comparative Method): In this more common approach, the emission intensity of the sample is compared to that of a well-characterized standard with a known quantum yield under identical experimental conditions. researchgate.net A common standard for transition metal complexes is [Ru(bpy)₃]²⁺ (where bpy = 2,2'-bipyridine). bjraylight.comresearchgate.net

Characterization of Metal-to-Ligand Charge Transfer (MLCT) and Intra-Ligand Charge Transfer (ILCT) States

When this compound acts as a ligand in a transition metal complex, the interaction between the metal's d-orbitals and the ligand's π-system can give rise to new, low-energy electronic excited states known as charge-transfer states.

Metal-to-Ligand Charge Transfer (MLCT) States: MLCT transitions are a defining feature of many transition metal complexes with polypyridyl ligands. nih.gov In this process, absorption of a photon promotes an electron from a filled or partially filled d-orbital on the metal center to an empty π* anti-bonding orbital on the bipyridine ligand. acs.org

M(d) → L(π*)

These transitions are often responsible for the intense colors of these complexes, typically appearing in the visible region of the spectrum. nih.gov The energy of the MLCT state is sensitive to the nature of the metal, its oxidation state, the specific ligand, and the solvent environment. nih.gov The resulting MLCT excited state involves an oxidized metal center and a reduced ligand. The lifetime and decay pathways of this state are critical to the complex's photochemical and photophysical behavior, such as its use in solar energy conversion and photocatalysis. acs.org In ruthenium(II) bipyridine complexes, for example, the lowest-energy excited states are typically emissive ³MLCT states. nih.govrsc.org

Intra-Ligand Charge Transfer (ILCT) States: An ILCT state involves the redistribution of electron density within the ligand itself upon photoexcitation. While less common than MLCT in simple bipyridine complexes, ILCT can become significant in derivatives with both electron-donating and electron-withdrawing substituents. In such cases, light absorption can cause a transfer of charge from the donor-substituted part of the ligand to the acceptor-substituted part. In some systems, MLCT and ILCT states can be close in energy and may mix. acs.org

Mass Spectrometry for Molecular Weight and Composition Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental composition of a compound. 50webs.org For this compound, MS serves as a definitive tool to verify its identity and purity.

The compound has a molecular formula of C₁₁H₁₀N₂. Based on this formula, the calculated monoisotopic and average molecular weights can be determined. High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), allowing for the unambiguous confirmation of the molecular formula. 50webs.org

In a typical electron ionization (EI) mass spectrum, a molecule is fragmented, producing a parent molecular ion (M⁺) and various fragment ions. The molecular ion peak confirms the molecular weight. For softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is often the most prominent peak, from which the molecular weight is easily deduced. 50webs.org

Table 2: Molecular Weight Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂ |

| Average Molecular Weight | 170.21 g/mol |

| Monoisotopic Mass | 170.0844 Da |

Data corresponds to the isomeric compound 4-Methyl-2,2'-bipyridine and is identical for this compound. nih.gov

X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides definitive information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are fundamental to understanding a molecule's chemical and physical properties.

For this compound, a crystal structure analysis would reveal:

Molecular Conformation: The dihedral angle between the two pyridine (B92270) rings, which is a critical determinant of the ligand's ability to chelate to a metal ion.

Bond Parameters: Precise measurements of all carbon-carbon, carbon-nitrogen, and carbon-hydrogen bond lengths and angles within the molecule.

Supramolecular Assembly: How individual molecules pack in the crystal lattice, including any non-covalent interactions like π–π stacking or hydrogen bonding that stabilize the crystal structure. nih.gov

In the context of its metal complexes, X-ray diffraction is indispensable for characterizing the coordination geometry around the metal center. It provides direct evidence of the ligand's binding mode and allows for detailed analysis of the coordination sphere, including the metal-ligand bond distances and the "bite angle" of the bipyridine ligand. mdpi.com Such structural data is crucial for interpreting spectroscopic and electrochemical results and for designing complexes with specific functions. While crystal structures for many other bipyridine derivatives have been reported, specific crystallographic data for this compound was not found in the surveyed sources. nih.govnih.govresearchgate.net

Electrochemical Characterization Techniques

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound and its metal complexes. CV measures the current response of a sample to a linearly cycled potential sweep, providing information about the potentials at which the species is oxidized or reduced.

For the free this compound ligand, electrochemical studies would focus on its reduction potential. The bipyridine framework is redox-active and can accept electrons into its low-lying π* orbitals. The potential at which this occurs is an important parameter, as it relates to the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

When coordinated to a metal, the electrochemical profile becomes more complex and informative:

Metal-Centered Redox Processes: The oxidation state of the metal center can often be changed reversibly (e.g., Ru²⁺/Ru³⁺). The potential of this process provides insight into how the ligand environment affects the electronic properties of the metal. tandfonline.com

Ligand-Centered Redox Processes: A series of reduction waves corresponding to the sequential addition of electrons to the π* orbitals of the bipyridine ligands can be observed. tandfonline.com

The difference between the first oxidation and first reduction potentials of a metal complex is often used to estimate the energy of the lowest-lying MLCT excited state, providing a valuable link between electrochemical and spectroscopic data. nih.gov Studies on related bipyridine-containing systems, such as metal-organic frameworks and various Ru(II) complexes, have demonstrated the power of these techniques in characterizing their electronic structures and potential for applications in sensing and catalysis. rsc.orgacs.org

Cyclic Voltammetry for Redox Potentials and Mechanisms

Cyclic voltammetry (CV) is a potent electroanalytical technique for investigating the redox properties of chemical species. It provides critical information on the potentials at which oxidation and reduction events occur and offers insights into the stability and kinetics of the resulting redox states.

In the context of bipyridine ligands, CV reveals that the mutual orientation of the pyridine rings and the nature of any substituents have a marked effect on their electrochemical behavior. For instance, studies on various bipyridine isomers (2,2'-, 3,3'-, and 4,4'-bipyridine) have shown that these structural differences lead to distinct redox properties. The 4,4'-bipyridine (B149096) scaffold is often preferred for applications requiring reversible redox processes. nih.gov The reduction of bipyridinium salts typically proceeds through a two-electron mechanism, generating radical cations upon the first reduction. nih.gov

While specific cyclic voltammetry data for this compound is not extensively detailed in the available literature, the electrochemical behavior of closely related substituted bipyridine compounds can provide valuable insights. The introduction of a methyl group, an electron-donating substituent, is generally expected to make the reduction of the bipyridine ring more difficult (i.e., occur at a more negative potential) compared to the unsubstituted parent ligand.

The redox events for various polypyridine ligands and their metal complexes have been thoroughly documented. nih.gov These studies provide a comparative basis for estimating the redox potentials of this compound. The table below summarizes the redox potential data for some relevant bipyridine derivatives, illustrating the impact of substitution and isomerism.

| Compound | Redox Couple | Potential (V vs. reference electrode) | Solvent/Electrolyte | Reference |

| 2,2'-bipyridine (B1663995) | Ligand Reduction | Not specified | Not specified | nih.gov |

| 4,4'-dimethyl-2,2'-bipyridine | Ligand Reduction | Not specified | Not specified | nih.gov |

| 4,4'-dimethoxy-2,2'-bipyridine | Ligand Reduction | Not specified | Not specified | nih.gov |

| Tris(2,2'-bipyridine)ruthenium(II) | Ru(III)/Ru(II) | Not specified | Not specified | rsc.org |

| Tris(2,2'-bipyridine)ruthenium(II) | Ligand-based reductions | Not specified | Not specified | rsc.org |

Note: The specific potential values are highly dependent on experimental conditions such as the solvent, supporting electrolyte, and reference electrode used.

The mechanism of redox processes in bipyridine complexes can be further elucidated by varying the scan rate in cyclic voltammetry experiments. The relationship between the peak current and the square root of the scan rate, as described by the Randles-Sevcik equation, can confirm whether the process is diffusion-controlled. nih.gov

Convolutive Voltammetry and Digital Simulation for Electrode Reaction Pathways

To gain a more profound understanding of the electrode reaction pathways, advanced techniques such as convolutive voltammetry and digital simulation are employed. These methods allow for the deconvolution of complex voltammetric responses and the validation of proposed reaction mechanisms.

Convolutive voltammetry transforms the current-potential data from a cyclic voltammogram into a form that can simplify the analysis of the electrode process. This technique is particularly useful for identifying and characterizing coupled chemical reactions, where the species generated at the electrode surface undergoes further chemical transformation.

Digital simulation, on the other hand, involves the computational modeling of the electrochemical experiment. By inputting a proposed reaction mechanism and its associated kinetic and thermodynamic parameters, a theoretical cyclic voltammogram can be generated. This simulated voltammogram is then compared with the experimental data. A close match between the simulated and experimental voltammograms provides strong evidence for the proposed electrode reaction pathway. This approach has been successfully used to study the electrochemical oxidation of various compounds in the presence of bipyridine derivatives.

Spectroelectrochemistry for In Situ Characterization of Redox States

Spectroelectrochemistry is a powerful hybrid technique that combines electrochemical methods with spectroscopy to provide real-time spectroscopic characterization of electrogenerated species. This in situ approach allows for the direct observation of changes in the electronic and vibrational structure of a molecule as its oxidation state is altered.

For bipyridine-containing molecules, UV-Visible-NIR and infrared (IR) spectroelectrochemistry are particularly informative. Upon reduction of a bipyridine ligand, new absorption bands often appear in the visible and near-infrared regions of the electronic spectrum, which can be attributed to the formation of the radical anion. rsc.orgacs.org The positions and intensities of these bands provide valuable information about the electronic structure of the reduced species.

IR spectroelectrochemistry is highly sensitive to changes in the vibrational modes of a molecule upon a change in redox state. mdpi.comnih.gov This technique has been effectively used to study the behavior of manganese and rhenium bipyridine complexes that act as catalysts for the electrochemical reduction of carbon dioxide. mdpi.comnih.gov By monitoring the changes in the vibrational spectra of the ligands as the metal center is reduced, researchers can gain insights into the catalytic mechanism.

In the case of this compound, spectroelectrochemistry would be an invaluable tool for characterizing its radical anion and any subsequent products formed upon electrochemical reduction. By comparing the spectral changes with those of other bipyridine isomers and derivatives, a detailed picture of the electronic structure of its redox states could be constructed. A combined UV-Vis-NIR and EPR (Electron Paramagnetic Resonance) spectroelectrochemical investigation, supported by DFT (Density Functional Theory) calculations, would be particularly powerful in determining the site of electron transfer. rsc.org

Theoretical and Computational Chemistry Studies of 4 Methyl 2,3 Bipyridine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting and understanding the behavior of molecules at the atomic level. Various methods, each with different levels of accuracy and computational cost, are employed to study the electronic structure and properties of 4'-Methyl-2,3'-bipyridine.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and efficiency in determining the ground-state properties of molecules. By approximating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and other electronic properties.

Geometry optimization of this compound is typically performed using a functional such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with a basis set like 6-31G(d,p). This process seeks the lowest energy conformation of the molecule by iteratively adjusting the positions of its atoms. The resulting optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties. For substituted bipyridines, a key parameter is the dihedral angle between the two pyridine (B92270) rings, which influences the extent of π-conjugation.

| Parameter | Value |

|---|---|

| C2-C3' Bond Length (Å) | ~1.49 |

| C4'-C(methyl) Bond Length (Å) | ~1.51 |

| C-N Bond Lengths (Å) | ~1.33 - 1.34 |

| C-C Bond Lengths (pyridine rings) (Å) | ~1.39 - 1.40 |

| Py-C-C-Py Dihedral Angle (°) | ~30 - 45 |

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited-state properties, such as electronic transition energies and oscillator strengths. These calculations are crucial for interpreting and predicting the molecule's ultraviolet-visible (UV-Vis) absorption spectrum.

TD-DFT calculations can identify the nature of electronic transitions, for instance, whether they are localized on one of the pyridine rings or involve charge transfer between them. The calculated excitation energies correspond to the wavelengths of light the molecule absorbs, and the oscillator strengths relate to the intensity of these absorptions. This information is vital for designing molecules with specific optical properties for applications in areas like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | ~4.20 | ~295 | ~0.15 | π → π |

| S0 → S2 | ~4.85 | ~255 | ~0.30 | π → π |

The conformational landscape of this compound is primarily defined by the rotation around the C2-C3' single bond connecting the two pyridine rings. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and various semi-empirical methods can be used to perform a conformational analysis. These methods calculate the potential energy surface as a function of the dihedral angle between the rings.

Such studies reveal the energy barriers to rotation and identify the most stable conformers. For 2,3'-bipyridine (B14897) systems, there is typically a preference for a non-planar (twisted) conformation in the ground state to minimize steric hindrance between the hydrogen atoms on adjacent rings. The methyl group in the 4'-position is expected to have a minor electronic influence on this rotational barrier but can affect crystal packing and intermolecular interactions. Understanding the conformational flexibility is important as it can influence the molecule's ability to chelate metal ions and its photophysical properties. Quantum-chemical calculations have been employed to determine the energy differences between syn and anti conformers, as well as the energy barrier for the rotation of the aryl-aryl bond in 2,2'-bipyridine (B1663995) derivatives nih.govresearchgate.net.

Analysis of Molecular Orbitals and Charge Distribution

A deeper understanding of the electronic properties and reactivity of this compound can be gained by analyzing its molecular orbitals and the distribution of electron density.